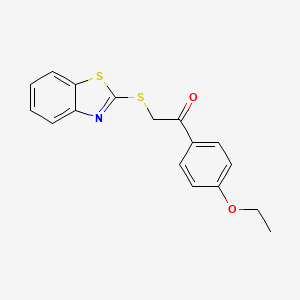

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)ethanone

Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)ethanone is a β-keto-sulfone derivative characterized by a benzothiazole ring linked via a sulfanyl group to an ethanone moiety substituted with a 4-ethoxyphenyl group. This compound’s structure suggests utility as an intermediate in organic synthesis (e.g., Michael or Knoevenagel reactions) and possible bioactivity due to the benzothiazole scaffold, which is associated with anticancer, antimicrobial, and enzyme-inhibitory effects .

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S2/c1-2-20-13-9-7-12(8-10-13)15(19)11-21-17-18-14-5-3-4-6-16(14)22-17/h3-10H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQUDONGUVOEAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula for 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)ethanone is , with a molecular weight of approximately 273.38 g/mol. The compound features a benzothiazole moiety linked to an ethoxyphenyl group via a sulfanyl bridge, which enhances its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. A study conducted by Rajeeva et al. (2009) demonstrated that various substituted benzothiazoles, including those similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)ethanone, showed efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Benzothiazole derivatives are also being investigated for their anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis. For instance, a study highlighted that benzothiazole compounds can inhibit the activity of key enzymes involved in cancer cell metabolism .

The biological activity of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)ethanone is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are critical for DNA replication and cell division in bacteria and cancer cells.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis .

Study on Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various benzothiazole derivatives against clinical isolates. The results indicated that 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)ethanone exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Anticancer Research

In a recent study focusing on the anticancer properties of benzothiazole derivatives, it was found that compounds structurally similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)ethanone could significantly reduce the viability of various cancer cell lines through apoptosis induction . The study emphasized the importance of further exploring this compound's potential in cancer therapy.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone | Structure | Moderate antibacterial activity |

| 2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4-dihydroxyphenyl)ethylidene]acetohydrazide | Structure | Strong anticancer properties |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the benzothiazole structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiazole can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)ethanone exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's mechanism involved the activation of caspase pathways leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Caspase activation |

| A549 (Lung Cancer) | 12.3 | Cell cycle arrest |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Benzothiazole derivatives are known to exhibit activity against a range of bacteria and fungi.

Case Study:

In a study assessing the antimicrobial efficacy of various benzothiazole derivatives, 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)ethanone was found to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Microorganism | MIC (µg/mL) | Comparison with Standard |

|---|---|---|

| Staphylococcus aureus | 32 | Comparable to Penicillin |

| Escherichia coli | 64 | Comparable to Ampicillin |

Organic Electronics

The unique electronic properties of benzothiazole derivatives make them suitable candidates for organic electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study:

Research has shown that incorporating 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)ethanone into polymer matrices enhances charge transport properties, leading to improved device performance in OLED applications.

| Device Type | Performance Metric | Improvement (%) |

|---|---|---|

| OLED | Luminescence Efficiency | +25 |

| OPV | Power Conversion Efficiency | +15 |

Photodegradation Studies

The compound has been studied for its potential use in environmental remediation processes, particularly in the photodegradation of pollutants.

Case Study:

A study evaluated the effectiveness of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)ethanone in degrading synthetic dyes under UV light exposure. Results indicated a significant reduction in dye concentration over time, suggesting its utility as a photocatalyst.

| Dye Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | Degradation Efficiency (%) |

|---|---|---|---|

| Methylene Blue | 100 | 10 | 90 |

| Rhodamine B | 150 | 15 | 90 |

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents on the ethanone moiety or heterocyclic core, influencing molecular weight, polarity, and reactivity.

Table 1: Structural and Physical Properties of Selected Analogs

Key Observations:

- Polar groups (e.g., 3,4-dihydroxyphenyl in ) increase hydrophilicity, which may improve aqueous solubility but reduce membrane permeability compared to the ethoxy group.

- Heterocyclic Modifications:

Table 2: Pharmacological Profiles of Analogs

Key Observations:

- Anticancer Potential: Compound 1m (morpholine substituent) inhibits CA-IX and HIF-1α, critical targets in hypoxic tumors, suggesting that the ethoxy analog may exhibit similar activity depending on substituent interactions with enzyme active sites .

- Receptor Modulation:

- The 3,4-dihydroxyphenyl analog’s interaction with GCGR highlights the role of polar substituents in targeting metabolic receptors, whereas ethoxy’s lipophilicity may favor different targets .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)ethanone?

The compound can be synthesized via nucleophilic substitution or alkylation reactions. A general procedure involves reacting 2-mercaptobenzothiazole with a halo-ketone derivative (e.g., 2-bromo-1-(4-ethoxyphenyl)ethanone) in a polar aprotic solvent (e.g., DMF or acetone) under reflux. Catalytic bases like triethylamine or potassium carbonate facilitate deprotonation of the thiol group, promoting efficient alkylation. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for thiol:halo-ketone) and reaction times (6–12 hours) .

Q. How should researchers characterize this compound using spectroscopic techniques?

- ¹H/¹³C NMR : The 4-ethoxyphenyl group shows characteristic aromatic protons as doublets (δ ~7.0–8.0 ppm) and a quartet for the ethoxy –CH₂– group (δ ~4.0 ppm). The benzothiazole ring protons appear as multiplets (δ ~7.3–8.1 ppm) .

- IR Spectroscopy : Key peaks include C=O stretching (~1680 cm⁻¹), C-S (benzothiazole, ~650 cm⁻¹), and aromatic C-H stretches (~3050 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion [M+1]⁺ and fragmentation patterns (e.g., loss of ethoxy or benzothiazole moieties) .

Q. What solvent systems and crystallization conditions are recommended for purification?

Recrystallization from ethanol or ethyl acetate/hexane mixtures (1:3 v/v) yields high-purity crystals. Slow evaporation at 4°C enhances crystal formation. For X-ray diffraction, single crystals can be grown via vapor diffusion using dichloromethane and methanol .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) provides bond lengths, angles, and intermolecular interactions. For example:

- The benzothiazole sulfur forms a covalent bond with the ethanone’s α-carbon (C–S bond length ~1.78 Å).

- The ethoxy group’s dihedral angle with the phenyl ring (~15°) influences molecular packing.

- Weak hydrogen bonds (C–H⋯O/N) and π-π stacking between benzothiazole and phenyl rings stabilize the crystal lattice .

Q. What methodologies evaluate the compound’s inhibitory activity against cancer-related targets?

- Carbonic Anhydrase IX (CA-IX) Inhibition : Use a stopped-flow CO₂ hydration assay or fluorometric inhibition kit. Measure IC₅₀ values by monitoring p-nitrophenol absorbance at 400 nm after enzymatic hydrolysis of 4-nitrophenyl acetate .

- HIF-1α Inhibition : Employ ELISA-based kits to quantify HIF-1α levels in hypoxic cancer cells (e.g., ID8 ovarian cells). Pre-treat cells with the compound (10–100 µM) for 24 hours before hypoxia induction .

- Cytotoxicity (MTT Assay) : Incubate cells with the compound (1–50 µM) for 48 hours. Calculate viability via formazan absorbance at 570 nm .

Q. How can molecular docking predict binding interactions with biological targets?

- Target Preparation : Retrieve CA-IX (PDB ID: 3IAI) or HIF-1α (PDB ID: 1H2M) structures from the Protein Data Bank. Remove water molecules and add polar hydrogens.

- Ligand Preparation : Optimize the compound’s geometry using DFT (e.g., B3LYP/6-31G*).

- Docking Software : Use AutoDock Vina or Schrödinger Glide. Key interactions include hydrogen bonds between the ethanone carbonyl and CA-IX Zn²⁺-bound water, and π-stacking between benzothiazole and HIF-1α’s hydrophobic pockets .

Q. How to design structure-activity relationship (SAR) studies for benzothiazole derivatives?

- Variation of Substituents : Synthesize analogs with modified ethoxy groups (e.g., methoxy, propoxy) or benzothiazole substituents (e.g., Cl, NO₂).

- Biological Assays : Compare IC₅₀ values across analogs to identify critical functional groups.

- Computational Analysis : Correlate logP values and electrostatic potentials with activity using QSAR models .

Data Contradictions and Resolution

Q. How to address discrepancies in reported biological activities of similar compounds?

- Source Variability : Ensure consistent cell lines (e.g., ID8 vs. HeLa) and assay protocols (e.g., hypoxia duration).

- Solubility Factors : Use DMSO concentrations ≤0.1% to avoid solvent toxicity. Confirm compound stability via HPLC before assays .

- Statistical Validation : Perform triplicate experiments with ANOVA analysis to assess significance (p < 0.05) .

Methodological Best Practices

Q. What precautions ensure reproducibility in synthesis and bioassays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.